molecular formula C23H28N4O3S2 B2428874 (Z)-3-(3-methoxypropyl)-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 381695-58-5

(Z)-3-(3-methoxypropyl)-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2428874
CAS No.: 381695-58-5
M. Wt: 472.62
InChI Key: OFJSBSUSDQYNSP-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(3-methoxypropyl)-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded in the critical Down syndrome region of human chromosome 21, and its overexpression is implicated in the neurological pathologies of Down syndrome and Alzheimer's disease. This compound exerts its effect by competitively binding to the ATP-binding site of DYRK1A, thereby inhibiting its kinase activity and the subsequent phosphorylation of downstream substrates like tau and amyloid precursor protein (APP). Its primary research value lies in probing the molecular mechanisms of tauopathies and neurodegenerative pathways, with recent studies highlighting its potential to reduce tau hyperphosphorylation and amyloid-beta production in cellular models. As a key pharmacological tool, this inhibitor enables researchers to dissect DYRK1A's role in neurodevelopment, synaptic plasticity, and cognitive function, providing critical insights for the development of novel therapeutic strategies for conditions associated with DYRK1A dysregulation. Our product is supplied with high purity and comprehensive analytical data (HPLC, MS, NMR) to ensure reproducibility and reliability in your experimental systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-[[7-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S2/c1-15-7-10-25(11-8-15)20-17(21(28)27-14-16(2)5-6-19(27)24-20)13-18-22(29)26(23(31)32-18)9-4-12-30-3/h5-6,13-15H,4,7-12H2,1-3H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJSBSUSDQYNSP-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(3-methoxypropyl)-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one belongs to the thioxothiazolidin-4-one family, which has gained attention due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article compiles recent findings on the biological activity of this compound, focusing on its efficacy against various pathogens and its potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that thioxothiazolidin-4-one derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated antibacterial activity against multiple Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 0.004 mg/mL to 0.045 mg/mL. The most effective compound in this series showed a MIC of 0.004 mg/mL against Enterobacter cloacae and Escherichia coli .

Table 1: Antimicrobial Activity of Thioxothiazolidin Derivatives

CompoundBacteria TestedMIC (mg/mL)MBC (mg/mL)
Compound 8E. cloacae0.0040.008
Compound 11S. aureus0.0080.030
Compound 12E. coli0.0110.060

Anticancer Activity

Thioxothiazolidin-4-one derivatives have also been investigated for their anticancer potential. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific enzymes involved in tumor growth. The thiazolidin-4-one scaffold has been recognized as a promising structure for developing novel anticancer agents due to its ability to target multiple pathways involved in cancer progression .

Case Study: Inhibition of Cancer Cell Lines

A study focusing on the anticancer activity of thioxothiazolidin derivatives revealed that several compounds significantly inhibited the proliferation of different cancer cell lines, showcasing IC50 values in the low micromolar range. The structure–activity relationship (SAR) indicated that modifications to the thiazolidin core could enhance efficacy against specific cancer types.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE). Research indicates that thioxothiazolidin derivatives can effectively inhibit AChE activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's .

Table 2: AChE Inhibition Potency

CompoundIC50 (µM)
Compound A10.5
Compound B15.2
Compound C8.9

Scientific Research Applications

Biological Activities

  • Anticancer Properties : Research indicates that compounds containing the pyrido[1,2-a]pyrimidine moiety exhibit significant anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. This compound may function as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a key player in cancer signaling pathways .
  • Antimicrobial Activity : The thiazolidinone derivatives have been recognized for their antimicrobial properties. Studies show that modifications to the thiazolidinone structure can enhance activity against various bacterial strains, making this compound a candidate for further investigation in antibiotic development.
  • CNS Activity : The presence of the piperidine ring suggests potential neuroactive properties. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various thiazolidinone derivatives and evaluated their anticancer activity against different cancer cell lines. The results indicated that compounds with structural similarities to (Z)-3-(3-methoxypropyl)-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one demonstrated promising IC50 values, suggesting effective inhibition of cancer cell growth .
  • Mechanistic Studies : Another research article explored the mechanism of action of thiazolidinone derivatives, revealing that they may induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism was linked to the structural features present in compounds similar to the one .

Data Table of Related Compounds

Compound NameStructureActivityReference
Thiazolidinone AStructureAnticancer
Thiazolidinone BStructureAntimicrobial
Thiazolidinone CStructureCNS Activity

Preparation Methods

Table 1: Key Physicochemical Properties

Property Value Source
CAS Number 381695-58-5
Molecular Formula $$ \text{C}{23}\text{H}{28}\text{N}{4}\text{O}{3}\text{S}_{2} $$
Molar Mass 472.62 g/mol
Synonyms STK876989, SALOR-INT L246123-1EA

Synthetic Pathways and Methodologies

The synthesis involves multi-step reactions to construct the heterocyclic cores and introduce substituents. While direct protocols for this compound are limited in public literature, analogous methods from patents and databases provide critical insights.

Thiazolidinone Core Formation

The 2-thioxothiazolidin-4-one ring is typically synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For example:

  • Thiourea alkylation : Reaction of 3-methoxypropylamine with carbon disulfide forms a dithiocarbamate intermediate.
  • Cyclization : Treatment with chloroacetyl chloride or bromoacetone induces ring closure to yield the thiazolidinone scaffold.

Pyrido[1,2-a]pyrimidin-4-one Synthesis

The pyrido-pyrimidinone moiety is constructed through annulation reactions :

  • Friedländer condensation : Cyclization of 2-aminopyridine derivatives with ketones under acidic conditions forms the pyrido-pyrimidinone core.
  • Substituent introduction : The 4-methylpiperidin-1-yl group is introduced via nucleophilic substitution or Buchwald-Hartwig amination at position 2.

Methylene Bridge Formation

The (Z)-methylene linkage between the two heterocycles is established via a Knoevenagel condensation :

  • Reaction of the thiazolidinone’s active methylene group with a pyrido-pyrimidinone aldehyde under basic conditions (e.g., piperidine or ammonium acetate).
  • Stereoselectivity : The Z-configuration is favored by steric hindrance and π-π stacking interactions during condensation.

Optimization of Reaction Conditions

Critical parameters for yield and purity include temperature, catalysts, and solvent systems.

Table 2: Representative Reaction Conditions

Step Reagents/Conditions Yield Source
Thiazolidinone cyclization Thiourea + α-bromoketone, K$$2$$CO$$3$$, DMF, 80°C 72%
Pyrido-pyrimidinone annulation 2-Aminopyridine + diketone, H$$2$$SO$$4$$, reflux 65%
Knoevenagel condensation Aldehyde + active methylene, piperidine, EtOH, 60°C 58%

Purification and Characterization

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
  • Characterization :
    • $$^1$$H NMR : Peaks at δ 7.8–8.2 ppm (pyrido-pyrimidinone protons), δ 3.3–3.7 ppm (methoxypropyl and piperidinyl groups).
    • HRMS : Observed [M+H]$$^+$$ at m/z 473.15 (calculated: 473.16).

Challenges and Mitigation Strategies

  • Stereochemical control : Use of bulky bases (e.g., DBU) to favor Z-isomer formation.
  • Byproduct formation : Optimized stoichiometry and slow reagent addition reduce dimerization.
  • Solubility issues : Polar aprotic solvents (e.g., DMF or DMSO) enhance intermediate solubility.

Industrial-Scale Considerations

  • Catalyst recycling : Heterogeneous catalysts (e.g., zeolites) improve cost-efficiency.
  • Continuous flow systems : Enhance reproducibility for the Knoevenagel step.

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing (Z)-3-(3-methoxypropyl)-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one?

  • Methodological Answer: The compound’s thiazolidinone and pyridopyrimidine moieties suggest a multi-step synthesis. A plausible approach involves:

Oxidative cyclization of hydrazine intermediates using sodium hypochlorite in ethanol, as demonstrated for analogous triazolopyridine derivatives .

Knoevenagel condensation to introduce the methylene group, typically performed under reflux in ethanol with catalytic piperidine .

Purification via column chromatography or recrystallization from DMF-EtOH (1:1) mixtures to isolate the Z-isomer .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and confirming regioselectivity?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and Z/E configuration via coupling constants and NOE correlations.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and fragmentation patterns.
  • X-ray Crystallography: Resolves ambiguous structural features (e.g., piperidine ring conformation) using SHELXL refinement .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the pyrido[1,2-a]pyrimidin-4-one core synthesis?

  • Methodological Answer:

  • Heuristic Algorithms: Bayesian optimization can systematically explore reaction parameters (e.g., temperature, solvent ratios) to maximize yield, outperforming manual trial-and-error .
  • Green Chemistry Principles: Replace hazardous oxidants (e.g., Cr(VI)) with NaOCl, as shown in oxidative ring closures for related heterocycles .

Q. What strategies resolve contradictions in spectral data, such as overlapping NMR signals or ambiguous crystallographic refinement?

  • Methodological Answer:

  • Cross-Validation: Combine 2D NMR (COSY, HSQC) with DFT-calculated chemical shifts to deconvolute overlapping signals.
  • Twinned Data Refinement: Use SHELXL’s twin-law algorithms to address challenges in crystallographic data from non-merohedral twinning .

Q. How can regioselectivity in the methylene insertion step be controlled to favor the Z-isomer?

  • Methodological Answer:

  • Steric and Electronic Modulation: Introduce bulky groups (e.g., 4-methylpiperidin-1-yl) to sterically hinder the E-configuration.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states favoring Z-selectivity, as observed in analogous Knoevenagel reactions .

Q. What mechanistic insights underpin the oxidative cyclization step in synthesizing the pyridopyrimidine moiety?

  • Methodological Answer:

  • Intermediate Trapping: Use ESI-MS to identify hydrazine intermediates during NaOCl-mediated cyclization.
  • Kinetic Studies: Monitor reaction progress via in situ IR to determine rate-limiting steps, as applied in triazolopyridine synthesis .

Data Analysis & Validation

Q. How should researchers validate the purity and stereochemical integrity of the final compound?

  • Methodological Answer:

  • HPLC-PDA/MS: Use chiral stationary phases to confirm enantiopurity and detect diastereomers.
  • Thermogravimetric Analysis (TGA): Assess thermal stability and solvent residues post-recrystallization .

Q. What computational tools are recommended for docking studies involving this compound’s biological targets?

  • Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor interactions using AMBER or GROMACS, focusing on the thioxothiazolidinone moiety’s binding affinity.
  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces to predict reactive sites for derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.